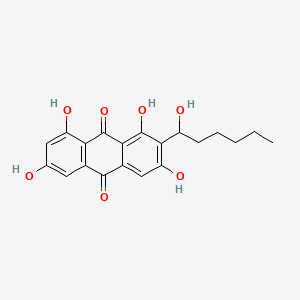
1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone
Overview
Description
Averantin is a tetrahydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1-hydroxyhexyl substituent at position 2. It has a role as a fungal metabolite. It is a polyketide and a tetrahydroxyanthraquinone.
1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone is a natural product found in Aspergillus versicolor and Aspergillus parasiticus with data available.
Scientific Research Applications
Antibacterial Activity : Synthesized anthraquinone derivatives have shown antibacterial properties against various pathogenic bacteria, suggesting potential in developing antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Mitochondrial Oxidative Phosphorylation : Certain anthraquinone derivatives have an uncoupling effect on mitochondrial oxidative phosphorylation in rat liver mitochondria, indicating possible applications in metabolic studies and therapeutic interventions (Betina & Kǔzela, 1987).
Antiviral Properties : Some anthraquinone compounds have shown inhibitory effects on virus replication, including Coxsackie virus B3 and influenza virus, highlighting their potential as antiviral agents (Zhao et al., 2015).
Anti-HIV Activity : Research has found that certain anthraquinones inhibit HIV-1 reverse transcriptase, making them candidates for anti-HIV drug development (Schinazi et al., 1990).
Antidiabetic Applications : Anthraquinone derivatives like Emodin have shown antidiabetic activities, potentially improving glucose control and insulin sensitivity, suggesting their application in diabetes management (Martorell et al., 2021).
Inhibition of Human Leukocyte Elastase : Some anthraquinone analogues act as inhibitors of human leukocyte elastase and cathepsin G, enzymes involved in diseases like pulmonary emphysema and rheumatoid arthritis, showing their therapeutic potential in these conditions (Zembower et al., 1992).
Wound Healing : Emodin, an anthraquinone derivative, has been shown to enhance cutaneous wound healing in rats, indicating its use in dermatological treatments (Tang et al., 2007).
DNA Interaction Studies : Anthraquinone derivatives have been studied for their interactions with DNA, providing insights into their potential applications in cancer treatment and molecular biology (Yang et al., 2015).
Spectroscopic Studies : Studies have been conducted on the UV spectra of anthraquinones like 1,8-hydroxy anthraquinone, contributing to our understanding of their photophysical properties and potential applications in material science (Yong-chun, 2008).
Anticancer Research : Various anthraquinone derivatives have been explored for their anticancer properties, including their interactions with DNA and the formation of superoxides, providing a basis for developing novel anticancer therapies (Ishmael & Adelsteinsson, 2014).
Properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-62-3 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



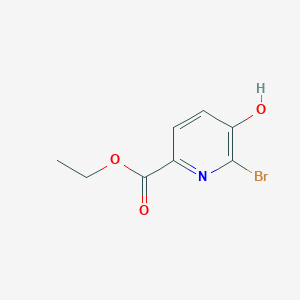
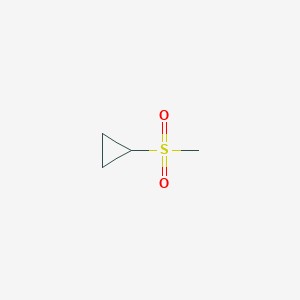
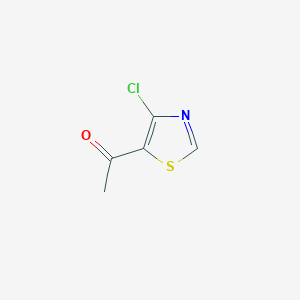

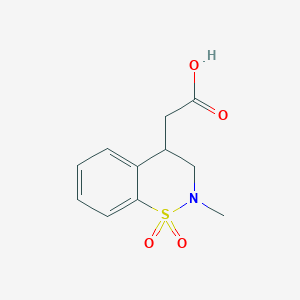
![benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid](/img/structure/B8013783.png)

![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)
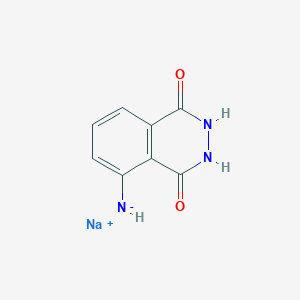

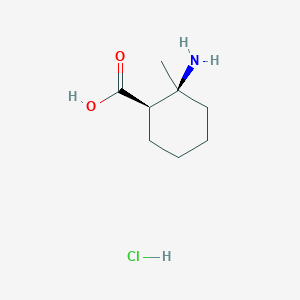
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8013833.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B8013835.png)
